REACTION_CXSMILES
|
[N:1]1([C:14]([O:16][CH2:17][C:18]2[CH:23]=CC=C[CH:19]=2)=[O:15])[CH2:13][CH2:12]C[C@H:2]1[C:3](N[C@H](C(O)=O)C)=[O:4].C(Cl)[Cl:25]>>[CH2:17]([O:16][C:14]([Cl:25])=[O:15])[CH:18]([CH3:23])[CH3:19].[CH3:14][N:1]1[CH2:2][CH2:3][O:4][CH2:12][CH2:13]1
|
Name
|
Z-(L)-Pro-(L)-AlaOH
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
N1([C@H](C(=O)N[C@@H](C)C(=O)O)CCC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought in an argon atmosphere to a temperature of approximately -20° C
|
Type
|
ADDITION
|
Details
|
On stabilization of the temperature, the following were added in quick succession
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.13 mmol | |
AMOUNT: VOLUME | 0.67 mL |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.17 mmol | |
AMOUNT: VOLUME | 0.57 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |